molecular formula C24H21F3N4O2 B13073636 N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

Cat. No.: B13073636
M. Wt: 454.4 g/mol
InChI Key: LONTYOOKKTVTTQ-UHFFFAOYSA-N
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Description

“N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzofuro-pyrimidine core, which is fused with a piperidine ring. The trifluoromethylphenyl group adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the piperidine ring and the trifluoromethylphenyl group. Common reagents used in these reactions include:

  • Benzofuran derivatives
  • Pyrimidine derivatives
  • Piperidine
  • Trifluoromethylphenyl derivatives

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways can be of interest in drug discovery and development.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its unique chemical properties could make it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings. Its stability and reactivity can be advantageous in various applications.

Mechanism of Action

The mechanism of action of “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuro-pyrimidine derivatives
  • Piperidine derivatives
  • Trifluoromethylphenyl derivatives

Uniqueness

The uniqueness of “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” lies in its combination of structural features. The presence of the benzofuro-pyrimidine core, piperidine ring, and trifluoromethylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21F3N4O2

Molecular Weight

454.4 g/mol

IUPAC Name

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

InChI

InChI=1S/C24H21F3N4O2/c25-24(26,27)18-9-3-1-6-16(18)13-31(23(32)15-7-5-11-28-12-15)22-21-20(29-14-30-22)17-8-2-4-10-19(17)33-21/h1-4,6,8-10,14-15,28H,5,7,11-13H2

InChI Key

LONTYOOKKTVTTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)N(CC2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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